Tempalgin

Description

Properties

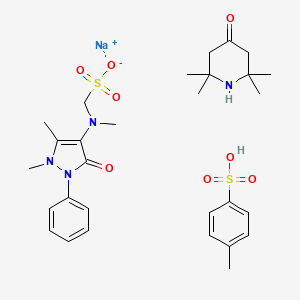

CAS No. |

39296-38-3 |

|---|---|

Molecular Formula |

C29H41N4NaO8S2 |

Molecular Weight |

660.8 g/mol |

IUPAC Name |

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;4-methylbenzenesulfonic acid;2,2,6,6-tetramethylpiperidin-4-one |

InChI |

InChI=1S/C13H17N3O4S.C9H17NO.C7H8O3S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;1-8(2)5-7(11)6-9(3,4)10-8;1-6-2-4-7(5-3-6)11(8,9)10;/h4-8H,9H2,1-3H3,(H,18,19,20);10H,5-6H2,1-4H3;2-5H,1H3,(H,8,9,10);/q;;;+1/p-1 |

InChI Key |

JVNWLLCGJOFAED-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1(CC(=O)CC(N1)(C)C)C.[Na+] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1(CC(=O)CC(N1)(C)C)C.[Na+] |

Synonyms |

tempalgin |

Origin of Product |

United States |

Foundational & Exploratory

mechanism of action of metamizole and triacetonamine combination

An In-depth Technical Guide on the Core Mechanism of Action of the Metamizole and Triacetonamine Combination

Introduction

Metamizole, also known as dipyrone, is a non-opioid analgesic with potent pain-relieving, fever-reducing, and spasmolytic properties.[1] Its use in combination with other active compounds aims to enhance its therapeutic efficacy and broaden its clinical applications. One such combination pairs metamizole with triacetonamine (as triacetonamine-4-toluenesulfonate, also known as tempidone), a compound recognized for its anxiolytic effects.[2][3][4] This technical guide provides a detailed examination of the individual mechanisms of action of metamizole and triacetonamine and elucidates the synergistic interaction that defines their combined therapeutic effect. The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Metamizole

Metamizole is a prodrug that is not pharmacologically active until it is hydrolyzed in the gastrointestinal tract into its primary active metabolite, 4-methylaminoantipyrine (MAA).[2][5][6] MAA is further metabolized in the liver to a second active metabolite, 4-aminoantipyrine (AA).[2][4][5][7] The analgesic effects of metamizole are complex and multifactorial, involving both central and peripheral pathways.[8]

Core Mechanisms

-

Cyclooxygenase (COX) Inhibition : The primary mechanism is believed to be the inhibition of prostaglandin synthesis in the central nervous system (CNS).[2][4][9] Metamizole's metabolites are thought to preferentially inhibit the COX-3 isoform, which is predominantly found in the brain and spinal cord, explaining its strong analgesic and antipyretic effects with fewer gastrointestinal side effects compared to traditional NSAIDs that target COX-1 and COX-2 systemically.[6][10][11]

-

Endocannabinoid System Activation : The active metabolite AA has been shown to exert its effects through the activation of cannabinoid receptor type 1 (CB1), contributing to the overall analgesic profile.[10][11]

-

Opioidergic System Modulation : Evidence suggests that metamizole's mechanism also involves the activation of the endogenous opioidergic system, further contributing to its pain-relieving capabilities.[8][10]

-

Spasmolytic Action : Metamizole exhibits spasmolytic (muscle-relaxing) properties, which are associated with an inhibited release of intracellular calcium ions.[3]

Signaling Pathway of Metamizole

The following diagram illustrates the key pathways involved in metamizole's mechanism of action.

Quantitative Data: COX Inhibition

The inhibitory potency of metamizole on COX isoforms has been quantified in various experimental settings. The data highlights a notable difference between its effects on purified enzymes versus intact cellular systems.

| Experimental System | Target | IC50 (µg/mL) | Reference |

| Purified Enzymes | COX-1 | ~150 | [12] |

| COX-2 | ~150 | [12] | |

| Intact Bovine Aortic Endothelial Cells | COX-1 | 1730 ± 150 | [12] |

| Intact Human Platelets | COX-1 | 486 ± 56 | [12] |

| Intact Murine Macrophages (LPS-activated) | COX-2 | 12 ± 1.8 | [12] |

| Intact Human Leukocytes (LPS-activated) | COX-2 | 21 ± 2.9 | [12] |

Mechanism of Action: Triacetonamine

Triacetonamine, in the form of triacetonamine-4-toluenesulfonate (tempidone), serves as the anxiolytic component in this combination.[1] Its primary role is to modulate the psychological and emotional aspects of pain.

Core Mechanisms

-

Anxiolytic Activity : Tempidone has a pronounced anxiolytic (tranquilizing) effect, which alleviates states of anxiety, fear, and tension that often accompany pain.[2][4] This action on the emotional component of pain is a key contributor to the overall therapeutic effect.[4][9]

-

Central N-Anticholinergic Effect : The compound is described as having a central N-anticholinergic effect, which may contribute to its sedative and motor excitement-reducing properties.[2][4]

Conceptual Pathway of Triacetonamine

The diagram below outlines the proposed mechanism by which triacetonamine contributes to the overall therapeutic effect.

Combined Mechanism of Action and Synergy

The combination of metamizole and triacetonamine results in a synergistic effect where the analgesic properties of metamizole are significantly enhanced and prolonged.[2][4] Product literature suggests that triacetonamine strengthens and prolongs the analgesic effect of metamizole by 2-3 times.[1]

This synergy is primarily pharmacodynamic. Triacetonamine's anxiolytic action reduces the emotional and psychological distress associated with pain, thereby lowering the overall pain perception.[13] By calming the patient and reducing motor excitement, it allows the direct analgesic mechanisms of metamizole to be more effective. There is currently no strong evidence to suggest a significant pharmacokinetic interaction (e.g., altered metabolism of metamizole by triacetonamine). Pharmacokinetic studies show that tempidone is absorbed and excreted largely unchanged, while metamizole undergoes its typical hydrolysis and metabolism.[2][4]

Logical Relationship of Synergy

The following workflow illustrates the synergistic relationship between the two compounds.

Experimental Protocols

Standard preclinical models are used to evaluate the analgesic and anxiolytic properties of compounds like metamizole and triacetonamine.

Hot Plate Test for Central Analgesia

This test is used to evaluate the efficacy of centrally acting analgesics.[14][15]

-

Objective : To measure the latency of a thermal pain response in rodents.

-

Apparatus : A hot plate apparatus consisting of a heated metal surface maintained at a constant temperature (typically 52-55°C) and an open-ended transparent cylinder to confine the animal.[15][16]

-

Procedure :

-

Acclimatize the animal (e.g., mouse or rat) to the testing room for at least 30-60 minutes.[15][17]

-

Administer the test compound (e.g., metamizole, combination) or vehicle control at a predetermined time before the test.

-

Gently place the animal on the heated surface of the hot plate and immediately start a timer.

-

Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping. The time from placement until the first definitive response is recorded as the response latency.[14][16]

-

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded.

-

-

Endpoint : An increase in response latency compared to the control group indicates an analgesic effect.

Acetic Acid-Induced Writhing Test for Peripheral Analgesia

This model is used to screen for peripherally acting analgesics by inducing visceral pain.[18][19]

-

Objective : To quantify the number of abdominal constrictions (writhes) following the injection of an irritant.

-

Procedure :

-

Group and weigh the experimental animals (typically mice).[20]

-

Administer the test compound or vehicle control orally or intraperitoneally.

-

After a set absorption period (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.7%, 10 mL/kg) intraperitoneally to each animal.[20]

-

Immediately place the animal in an individual observation chamber.

-

After a brief latency period (e.g., 5 minutes), count the number of writhes (a characteristic stretching posture) over a defined period (e.g., 10-20 minutes).[19][20]

-

-

Endpoint : A statistically significant reduction in the number of writhes in the drug-treated group compared to the vehicle control group indicates analgesia. The percentage of inhibition is calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Conclusion

The combination of metamizole and triacetonamine represents a rational therapeutic strategy that targets both the physiological and psychological dimensions of pain. Metamizole provides potent, centrally mediated analgesia through a multi-target mechanism involving inhibition of prostaglandin synthesis and modulation of the endocannabinoid and opioidergic systems. Triacetonamine complements this action through its distinct anxiolytic and central anticholinergic properties, which reduce the emotional distress associated with pain. The resulting synergy leads to an enhanced and prolonged analgesic effect. While quantitative data on the precise magnitude of this synergy is limited in peer-reviewed literature, the established mechanisms of the individual components provide a strong basis for their combined clinical utility. Further research employing standardized preclinical models would be valuable to precisely quantify the pharmacodynamic potentiation and further delineate the synergistic interaction between these two compounds.

References

- 1. drdoping.com [drdoping.com]

- 2. vev.icu [vev.icu]

- 3. pillintrip.com [pillintrip.com]

- 4. mysalve.com [mysalve.com]

- 5. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. rxeli.com [rxeli.com]

- 8. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]

- 9. Tablets Tempalgin buy online [medication-house.com]

- 10. Metamizole - Wikipedia [en.wikipedia.org]

- 11. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound in pregnancy: Instructions [iliveok.com]

- 14. Hot plate test - Wikipedia [en.wikipedia.org]

- 15. maze.conductscience.com [maze.conductscience.com]

- 16. Hot plate test [panlab.com]

- 17. maze.conductscience.com [maze.conductscience.com]

- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rjptsimlab.com [rjptsimlab.com]

- 20. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]

The Synergistic Core of Tempalgin: A Technical Guide to the Combined Analgesic Effects of Metamizole and Triacetonamine-4-Toluenesulfonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synergistic analgesic effects of the core components of Tempalgin: metamizole and triacetonamine-4-toluenesulfonate (tempidon). The combination of these two active pharmaceutical ingredients presents a unique approach to pain management, leveraging a multi-faceted mechanism of action that targets both the physiological and psychological components of pain. This document provides a comprehensive overview of the individual pharmacological profiles of metamizole and tempidon, explores the theoretical basis for their synergistic interaction, presents available quantitative data, outlines detailed experimental protocols for analgesic assessment, and visualizes the key signaling pathways involved.

Introduction to the Components

This compound is a combination analgesic that integrates the potent pain-relieving and fever-reducing properties of metamizole with the anxiolytic and potentiating effects of tempidon.[1][2] This dual-action formulation is designed to provide comprehensive relief from various types of pain, particularly when accompanied by anxiety and tension.[3]

-

Metamizole (Sodium Salt): A non-opioid analgesic from the pyrazolone group, metamizole is known for its strong analgesic and antipyretic effects, with weaker anti-inflammatory and spasmolytic properties.[4][5] It is a prodrug that is hydrolyzed in the gastrointestinal tract to its active metabolites, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA).[3]

-

Triacetonamine-4-toluenesulfonate (Tempidon): This component is a tranquilizer with anxiolytic properties.[3][6] It is reported to possess a central N-anticholinergic effect, which contributes to its sedative action and its ability to enhance and prolong the analgesic effects of metamizole.[3][7]

Mechanisms of Action

The synergistic effect of this compound's components arises from their distinct yet complementary mechanisms of action, targeting multiple pathways involved in pain perception and processing.

Metamizole: A Multi-Target Analgesic

Metamizole's analgesic action is complex and not fully elucidated, but it is understood to involve both central and peripheral mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Metamizole and its metabolites are thought to inhibit COX enzymes, particularly COX-3 in the central nervous system (CNS), which is involved in the synthesis of prostaglandins that mediate pain and fever.[4][5] Its activity against peripheral COX-1 and COX-2 is less pronounced, which may account for its favorable gastrointestinal safety profile compared to traditional NSAIDs.[8]

-

Modulation of the Endocannabinoid System: The active metabolites of metamizole can be conjugated to arachidonic acid, forming compounds that can activate cannabinoid receptor 1 (CB1).[8] This activation in the CNS contributes to its analgesic effects.

-

Interaction with the Opioidergic System: Metamizole's analgesic properties are also linked to the activation of the endogenous opioidergic system.[5][9] This interaction may contribute to its potent pain-relieving capabilities.

Tempidon: Anxiolysis and Analgesic Potentiation

Tempidon's primary role in this compound is to alleviate the anxiety and emotional stress that often accompany pain, and to potentiate the analgesic effect of metamizole.[2][3] Its mechanism is thought to involve:

-

Central Depressive and Anxiolytic Effects: Tempidon acts on the CNS to reduce anxiety, fear, and tension.[3][6] This effect is beneficial in pain states where psychological distress can exacerbate the perception of pain.

-

Central N-Anticholinergic Action: Tempidon is described as having a central N-anticholinergic effect.[3][7] The cholinergic system is known to play a significant role in pain modulation. By acting on cholinergic pathways, tempidon may influence the processing of pain signals in the CNS.

Synergistic Interaction: A Theoretical Framework

The synergy between metamizole and tempidon is likely a result of the convergence of their distinct mechanisms on the complex network of pain signaling. While direct quantitative studies on their specific interaction are limited in the public domain, a strong theoretical basis for their synergy can be constructed.

Tempidon's anxiolytic effect can reduce the affective component of pain, thereby lowering the overall pain experience. Psychologically, a calmer state can increase pain tolerance. Pharmacologically, the central anticholinergic action of tempidon may modulate nociceptive transmission in the brain and spinal cord, creating a more favorable environment for metamizole's analgesic action. This could involve interactions with descending pain-modulating pathways that are also influenced by the opioidergic and endocannabinoid systems, which are targeted by metamizole.

The potentiation of metamizole's analgesia by tempidon allows for effective pain relief at potentially lower doses of metamizole, which could reduce the risk of dose-dependent side effects.[3][7]

Quantitative Data on Analgesic Effects

Table 1: Analgesic Efficacy of Metamizole in Animal Models

| Experimental Model | Species | Metamizole Dose | Effect | Reference |

| Scalpel Incision Test | Rat | 250 mg/kg | 65.2% pain reduction at 1 hour | [10] |

| 500 mg/kg | 91.3% pain reduction at 1 hour | [10] | ||

| Carrageenan Test | Rat | 250 mg/kg | 72.3% pain reduction at 1 hour | [10] |

| 500 mg/kg | 86.1% pain reduction at 1 hour | [10] | ||

| Acetic Acid Writhing Test | Mouse | 1-316 mg/kg (i.p.) | ED50: 84.5 ± 22.7 mg/kg | [11][12] |

Experimental Protocols

To rigorously evaluate the synergistic analgesic effects of metamizole and tempidon, a combination of established preclinical pain models can be employed.

Writhing Test for Visceral Pain

This model is used to assess the analgesic activity of compounds against chemically-induced visceral pain.

-

Animals: Male albino mice (20-25 g).

-

Procedure:

-

Animals are divided into groups: vehicle control, metamizole alone (various doses), tempidon alone (various doses), and metamizole-tempidon combination (in fixed-dose ratios).

-

Drugs are administered intraperitoneally (i.p.) or orally (p.o.).

-

After a set pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce writhing (abdominal constrictions).

-

The number of writhes is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

-

Data Analysis: The percentage of analgesic protection is calculated for each group compared to the control. Dose-response curves are generated to determine the ED50 for each compound and the combination. Isobolographic analysis can then be applied to determine the nature of the interaction (synergistic, additive, or antagonistic).

Hot Plate Test for Central Analgesia

This method is used to evaluate the response to thermal pain and is sensitive to centrally acting analgesics.

-

Animals: Male Wistar rats (150-200 g).

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

The basal reaction time of each animal (latency to lick a hind paw or jump) is recorded before drug administration.

-

Animals are treated with the vehicle, metamizole, tempidon, or the combination.

-

The reaction time is measured at regular intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration. A cut-off time is set (e.g., 30 seconds) to prevent tissue damage.

-

-

Data Analysis: The increase in latency time is calculated as a percentage of the maximum possible effect (%MPE).

Visualization of Pathways and Workflows

Signaling Pathways

The following diagram illustrates the proposed convergent signaling pathways for the analgesic action of metamizole and the modulatory effects of tempidon.

Caption: Convergent signaling pathways of metamizole and tempidon.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the synergistic analgesic effects of metamizole and tempidon using the writhing test and isobolographic analysis.

Caption: Experimental workflow for synergy assessment.

Conclusion

The combination of metamizole and triacetonamine-4-toluenesulfonate in this compound represents a rational approach to pain management that addresses both the sensory-discriminative and affective-motivational dimensions of pain. The multi-target analgesic mechanisms of metamizole, coupled with the anxiolytic and potentiating effects of tempidon via its central actions, provide a strong basis for their synergistic interaction. While further quantitative in-vivo studies are warranted to fully elucidate the extent of this synergy, the existing pharmacological data and theoretical framework support the clinical utility of this combination for effective and comprehensive pain relief. This guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration and application of such synergistic analgesic formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. Analgesic and Antineuropathic Drugs Acting Through Central Cholinergic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotine potentiates morphine antinociception: a possible cholinergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological studies of some central effects of tempidon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular, Cellular and Circuit Basis of Cholinergic Modulation of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Additive or synergistic analgesic effect of metamizole on standard pain treatment at home after arthroscopic shoulder surgery: A randomised controlled superiority trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular, Cellular and Circuit Basis of Cholinergic Modulation of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]

- 11. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]

Anxiolytic Properties of Triacetonamine-p-toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacetonamine-p-toluenesulfonate, also known by the brand name Tempidone, is a compound that has been identified as possessing notable anxiolytic and sedative properties. It is a key component in the combination drug Tempalgin, where it is used to alleviate anxiety, fear, and tension associated with pain. This technical guide provides a comprehensive overview of the available scientific information regarding the anxiolytic effects of triacetonamine-p-toluenesulfonate, including its mechanism of action, pharmacological properties, and clinical applications. Due to a scarcity of dedicated preclinical and clinical studies on its standalone anxiolytic effects, this document synthesizes information from product descriptions and related pharmacological literature.

Introduction

Triacetonamine-p-toluenesulfonate (Tempidone) is a derivative of triacetonamine, a synthetic piperidine compound. While the parent molecule, triacetonamine, is a versatile building block in organic synthesis, its p-toluenesulfonate salt has been found to exhibit effects on the central nervous system (CNS).[1] Specifically, it is recognized for its anxiolytic and sedative actions.[2][3][4] This guide aims to consolidate the existing, albeit limited, data on the anxiolytic properties of this compound to support further research and drug development efforts.

Quantitative Data Summary

| Parameter | Value/Description | Source(s) |

| Compound Name | Triacetonamine-p-toluenesulfonate | [5] |

| Synonyms | Tempidone, 2,2,6,6-Tetramethyl-4-piperidone p-toluenesulfonate | [5] |

| Anxiolytic Effects | Possesses pronounced anxiolytic activity; eliminates the state of anxiety, fear, and tension; reduces motor excitement. | [2][3][5] |

| Sedative Effects | Potentiates the sedative effect of hypnotics, general anesthetics, and narcotic and non-narcotic analgesics. | [2][3] |

| Clinical Application | Used in the combination drug "this compound" for the short-term symptomatic treatment of mild to moderate pain, particularly when accompanied by anxiety and tension. | [2][4][5][6] |

| Dosage in Combination Product (this compound) | 20 mg per tablet | [5] |

Mechanism of Action

The primary mechanism of action attributed to the anxiolytic effects of triacetonamine-p-toluenesulfonate is its action on the central cholinergic system. It is described as having a central N-cholinolytic effect and acting as a neuronal nicotinic acetylcholine receptor (nAChR) antagonist.[2] By blocking these receptors, it is believed to reduce neuronal excitability in pathways associated with anxiety and arousal.

Figure 1: Proposed antagonistic action on nicotinic acetylcholine receptors.

Experimental Protocols

Detailed experimental protocols from studies specifically investigating the anxiolytic properties of triacetonamine-p-toluenesulfonate are not available in the reviewed literature. However, standard preclinical models for assessing anxiolytic activity in rodents could be employed for future investigations. A general workflow for such a study is outlined below.

Figure 2: General workflow for preclinical anxiolytic screening.

A typical protocol would involve the following steps:

-

Animal Models: Adult male mice or rats are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. They should be acclimatized to the housing facility for at least one week before the experiment.

-

Drug Administration: Triacetonamine-p-toluenesulfonate would be dissolved in a suitable vehicle (e.g., saline or distilled water) and administered intraperitoneally or orally at various doses. A vehicle control group and a positive control group (e.g., administered with a known anxiolytic like diazepam) should be included.

-

Behavioral Assays:

-

Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

-

Open Field Test (OFT): This assay assesses exploratory behavior and general locomotor activity. Anxiolytic drugs may increase exploration in the center of the open field, while sedative effects might be indicated by a decrease in overall locomotion.

-

Light-Dark Box Test: This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytic agents are expected to increase the time spent in the light compartment.

-

-

Data Analysis: The data from the behavioral tests should be analyzed using appropriate statistical methods, such as one-way analysis of variance (ANOVA) followed by post-hoc tests, to compare the effects of different doses of triacetonamine-p-toluenesulfonate with the control groups.

Pharmacokinetics

Limited pharmacokinetic data for Tempidone is available. It is reported to be resorbed in the upper gastrointestinal tract after oral administration.[2] A significant portion of the administered dose is excreted unchanged in the urine.[2]

Safety and Toxicology

Specific toxicology studies focusing on the anxiolytic use of triacetonamine-p-toluenesulfonate are not detailed in the available sources. The safety data sheet for the parent compound, 2,2,6,6-Tetramethyl-4-piperidone, indicates that it is harmful if swallowed and may cause skin and eye irritation.[7][8] It is important to note that this information pertains to the raw chemical and not the formulated pharmaceutical product. In its clinical use within this compound, it is intended for short-term administration.[2]

Conclusion and Future Directions

Triacetonamine-p-toluenesulfonate (Tempidone) is a compound with stated anxiolytic and sedative properties, likely mediated through central cholinergic antagonism. Its clinical use in combination with an analgesic suggests a role in managing anxiety associated with pain. However, there is a clear and significant gap in the scientific literature regarding its standalone anxiolytic efficacy, dose-response relationship, and safety profile for this indication.

Future research should focus on:

-

Conducting rigorous preclinical studies using established animal models of anxiety to quantify the anxiolytic-like effects of triacetonamine-p-toluenesulfonate as a single agent.

-

Elucidating the precise molecular targets and signaling pathways involved in its anxiolytic action.

-

Performing well-controlled clinical trials to evaluate its efficacy and safety for the treatment of various anxiety disorders, independent of its use in a combination product for pain.

Such studies are essential to fully characterize the therapeutic potential of triacetonamine-p-toluenesulfonate as a novel anxiolytic agent.

References

- 1. africaresearchconnects.com [africaresearchconnects.com]

- 2. vev.icu [vev.icu]

- 3. uapothecary.com [uapothecary.com]

- 4. usaapteka.com [usaapteka.com]

- 5. globalhealthe.com [globalhealthe.com]

- 6. pillintrip.com [pillintrip.com]

- 7. echemi.com [echemi.com]

- 8. 2,2,6,6-Tetramethyl-4-piperidone(826-36-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Triacetonamine

For Researchers, Scientists, and Drug Development Professionals

Triacetonamine, scientifically known as 2,2,6,6-tetramethyl-4-piperidone, is a critical chemical intermediate with significant industrial applications. It serves as a primary precursor for the synthesis of Hindered Amine Light Stabilizers (HALS), which are essential for preventing the degradation of polymers.[1][2] Additionally, it is a key starting material for producing stable nitroxyl radicals like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), widely used as a catalyst in selective oxidation reactions.[2][3] Its versatile piperidine structure also makes it a valuable building block in the development of pharmaceuticals and agrochemicals.[1][4] This technical guide provides a comprehensive overview of the chemical synthesis and purification of triacetonamine, focusing on prevalent methodologies, experimental protocols, and optimization strategies.

Chemical Synthesis of Triacetonamine

The most common and industrially viable method for synthesizing triacetonamine is the condensation reaction of acetone and ammonia.[1] This process involves the reaction of three molecules of acetone with one molecule of ammonia, typically in the presence of a catalyst, to form the heterocyclic ketone.[5] The reaction mechanism is complex, proceeding through several intermediates, including diacetone alcohol, mesityl oxide, and diacetonamine.[5]

Various catalytic systems have been developed to improve the efficiency and selectivity of this reaction. These can be broadly categorized into batch and continuous processes.

Batch Synthesis Processes

Batch synthesis is a commonly employed method at both laboratory and industrial scales. It typically involves reacting acetone and ammonia in a sealed vessel, such as an autoclave, under controlled temperature and pressure.[6][7]

A variety of catalysts are effective in batch synthesis, including:

-

Lewis acids and protonic acids: Catalysts such as calcium chloride, ammonium chloride, and sulfuric acid are frequently used.[8]

-

Other catalysts: Halogenated aliphatic hydrocarbons, organic carboxylic acid halides, and dimethyl sulfate have also been reported.[8]

The choice of catalyst can significantly impact the reaction rate, yield, and byproduct formation. For instance, while halide-containing catalysts are effective, they can be corrosive to steel reactors.[6] Non-halide alternatives like ammonium nitrate can mitigate this issue.[6]

Table 1: Comparison of Batch Synthesis Conditions for Triacetonamine

| Catalyst | Acetone:Ammonia Molar Ratio | Temperature (°C) | Reaction Time (hours) | Pressure (atm) | Yield (%) | Reference |

| Ammonium Nitrate | 6.85:1 | 60-65 | 6 | - | 76 | [7] |

| Ammonium Nitrate | 7.9:1 | 60-65 | 4 | - | 70 | [7] |

| Ammonium Chloride | 4.4:1 | 60-65 | 6 | - | 73 | [7] |

| Calcium Chloride & Ammonium Nitrate | 6.85:1 | 80 | 4 | - | 75 | [7] |

Continuous Synthesis Processes

Continuous flow processes offer several advantages for large-scale industrial production, including improved heat and mass transfer, better process control, and potentially higher throughput. In the context of triacetonamine synthesis, continuous methods often utilize a fixed-bed reactor packed with a solid catalyst.

A notable example is the use of cation-exchange resins, such as NKC-9 resin, as a heterogeneous catalyst.[8] This approach allows for the continuous feeding of reactants and collection of the product stream, simplifying downstream processing.

Table 2: Optimized Conditions for Continuous Synthesis of Triacetonamine using NKC-9 Resin

| Parameter | Optimal Value |

| Acetone:Ammonia Molar Ratio | 6:1 |

| Acetone Flow Rate (mL/min) | 0.26 |

| Gas Hour Space Velocity (GHSV) (h⁻¹) | 20.7 |

| Reaction Temperature (°C) | 60 |

| Acetone Conversion (%) | ~60 |

| Triacetonamine Selectivity (%) | ~67 |

Data sourced from a study on continuous synthesis over NKC-9 resin.[8]

Synthesis Pathways and Experimental Workflow

The following diagrams illustrate the general chemical pathways for triacetonamine synthesis and a typical experimental workflow.

Caption: Simplified reaction pathway for the synthesis of triacetonamine.

Caption: General experimental workflow for triacetonamine synthesis and purification.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of triacetonamine.

Laboratory-Scale Batch Synthesis using Calcium Chloride

This protocol outlines a common laboratory procedure for the synthesis of triacetonamine.[5]

Materials and Reagents:

-

Acetone (ACS grade)

-

Aqueous ammonia solution (25-28%)

-

Anhydrous calcium chloride

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Brine (saturated NaCl solution)

Equipment:

-

Three-necked round-bottom flask (1 L) with a mechanical stirrer, dropping funnel, and thermometer

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a 1 L three-necked round-bottom flask, combine 435 g (7.5 moles) of acetone and 20 g of anhydrous calcium chloride.[5]

-

Addition of Ammonia: Cool the mixture to 10-15 °C using an ice-water bath. While stirring vigorously, add 45 g (3.8 moles) of a 25-28% aqueous ammonia solution dropwise over 2-3 hours, ensuring the temperature remains below 20 °C.[5]

-

Reaction Period: After the addition is complete, continue stirring the mixture at room temperature for 20-24 hours. The mixture will become a yellowish slurry.[5]

-

Initial Work-up: Filter the slurry to remove the calcium chloride, and wash the filter cake with a small amount of acetone.[5]

-

Distillation: Distill the filtrate at atmospheric pressure to remove unreacted acetone until the vapor temperature reaches 100 °C.[5]

-

Extraction: Cool the residue to room temperature and extract it with diethyl ether (3 x 100 mL).[5] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[5]

-

Purification: Remove the solvent using a rotary evaporator. Purify the crude product by vacuum distillation, collecting the fraction that boils at 95-100 °C at 20 mmHg.[5] For higher purity, the distilled product can be recrystallized from petroleum ether to yield triacetonamine hydrate as a white crystalline solid.[5]

Large-Scale Batch Synthesis using Ammonium Nitrate

This protocol is adapted from an example of a large-scale batch process.[6][7]

Materials and Reagents:

-

Acetone

-

Ammonium nitrate

-

Gaseous ammonia

-

Sodium hydroxide (flakes)

Equipment:

-

Autoclave with stirring and temperature control

Procedure:

-

Reaction Setup: Charge an autoclave with 3500 g of acetone and 60 g of ammonium nitrate.[7]

-

Addition of Ammonia: Seal the autoclave and introduce 150 g of gaseous ammonia.[7]

-

Reaction Period: Heat the mixture to 60-65 °C while stirring and maintain these conditions for six hours.[6][7]

-

Work-up: Cool the autoclave to room temperature and carefully vent any excess pressure.[6] Add 50 g of sodium hydroxide flakes and stir for 30 minutes at 20-25 °C.[7] Separate the aqueous layer.[7]

-

Purification: The resulting organic solution contains triacetonamine, which can be isolated by distillation.[7]

Purification of Triacetonamine

The crude product from the synthesis typically contains unreacted starting materials, intermediates, and byproducts such as diacetone alcohol, mesityl oxide, and acetonine.[6] Effective purification is crucial to obtain high-purity triacetonamine.

Common Purification Techniques:

-

Distillation: This is the most prevalent method for purification.[6] Fractional distillation under vacuum is often employed to separate triacetonamine from higher and lower boiling point impurities.[1][5]

-

Crystallization: For achieving very high purity, crystallization can be used.[5] Triacetonamine can be precipitated as its hydrate from a concentrated solution.[6]

-

Extraction: Liquid-liquid extraction can be used as an initial purification step to remove certain impurities before final distillation.[5][6]

The presence of byproducts with boiling points close to that of triacetonamine can make purification by distillation challenging and costly on a large scale.[6] Therefore, optimizing the synthesis to minimize byproduct formation is a key strategy for efficient production.[6]

Conclusion

The synthesis of triacetonamine from acetone and ammonia is a well-established and industrially significant process.[1] A thorough understanding of the reaction mechanism, the influence of catalysts, and the optimization of reaction conditions are paramount for achieving high yields and purity. Both batch and continuous processes offer viable routes for production, with the choice depending on the desired scale and available infrastructure. Effective purification, primarily through distillation and crystallization, is essential to meet the stringent quality requirements for its diverse applications in polymer stabilization, organic synthesis, and pharmaceutical development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. africaresearchconnects.com [africaresearchconnects.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

molecular structure and properties of metamizole sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamizole sodium, also known as dipyrone, is a pyrazolone derivative with potent analgesic, antipyretic, and spasmolytic properties.[1][2] First synthesized in 1920, it has been a widely used non-opioid analgesic in many parts of the world for the management of severe pain, fever, and smooth muscle spasms where other treatments are inadequate.[1][3] Metamizole itself is a prodrug, rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA), which is then further metabolized to other active and inactive compounds.[4][5] This guide provides an in-depth overview of the molecular structure, physicochemical properties, and pharmacological characteristics of metamizole sodium, intended for a scientific audience.

Molecular Structure and Physicochemical Properties

Metamizole sodium is the sodium salt of [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid.[5][6] Its structure is characterized by a central pyrazolone ring, a feature it shares with other analgesics like phenazone and aminopyrine.

Chemical Structure

-

IUPAC Name: sodium [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate[6]

-

CAS Number: 68-89-3[6]

Physicochemical Data

A summary of the key physicochemical properties of metamizole sodium is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 333.34 g/mol | [6][7] |

| Appearance | White or almost white crystalline powder | [2][3] |

| Melting Point | 227 °C | [8] |

| Solubility | Very soluble in water; Soluble in ethanol; Practically insoluble in dichloromethane. Soluble in DMSO (≥10 mg/ml) and PBS (pH 7.2) (≥10 mg/ml). | [2][9] |

| pKa (Strongest Acidic) | -1.4 (Predicted) | [1] |

| logP | -0.4 (Predicted) | [1] |

Analytical and Spectroscopic Data

The characterization and quantification of metamizole sodium are crucial for quality control and research purposes. Various analytical techniques are employed to elucidate its structure and determine its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the simultaneous estimation and determination of related substances in metamizole sodium formulations.

Experimental Protocol: HPLC for Purity Determination

-

Objective: To separate and quantify metamizole sodium and its impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Xtimate C18 (250 mm × 4.6 mm, 5 μm) or Inertsil ODS 3V C-18.[10][11]

-

Mobile Phase: A mixture of phosphate buffer (6.0 g sodium dihydrogen phosphate and 1 ml triethylamine in 1000 ml water, adjusted to pH 7.0 with sodium hydroxide solution) and methanol in a ratio of 75:25 (v/v).[10]

-

Flow Rate: 1.0 ml/min.[10]

-

Detection: UV at 254 nm.[10]

-

Column Temperature: 30 °C.[10]

-

Injection Volume: 5 μl.[10]

-

Sample Preparation:

-

For injection formulations, dilute the sample appropriately with the mobile phase.

-

For tablets, accurately weigh and powder the tablets. Dissolve a quantity of the powder equivalent to a known amount of metamizole sodium in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.[11]

-

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable tool for the identification of metamizole sodium by analyzing its characteristic vibrational frequencies.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

-

Objective: To obtain the infrared spectrum of solid metamizole sodium.

-

Instrumentation: A Fourier Transform Infrared Spectrophotometer.

-

Sample Preparation (KBr Pellet):

-

Data Acquisition:

-

Characteristic Peaks: The FTIR spectrum of metamizole sodium exhibits specific absorption bands corresponding to its functional groups, including C=O stretching, C=C vibration, O=S=O stretching, and S-O stretching.[15] Key wavenumbers for metamizole have been identified at 1649.3 cm⁻¹, 1623.3 cm⁻¹, and 1589.7 cm⁻¹.[14]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of metamizole sodium.

Experimental Protocol: ¹H NMR Spectroscopy

-

Objective: To obtain the proton NMR spectrum of metamizole sodium for structural elucidation.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

-

Sample Preparation:

-

Accurately weigh a small amount of metamizole sodium monohydrate (e.g., 1.39 mg).[16]

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 1.5 ml Eppendorf tube. An internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added for chemical shift referencing (0 ppm).[16][17]

-

Thoroughly mix the solution using a vortex mixer until complete dissolution.[16]

-

Transfer an appropriate volume (e.g., 500 µl) of the solution to a 5 mm NMR tube.[16]

-

-

Data Acquisition:

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of metamizole and its metabolites.

Experimental Protocol: LC-MS/MS for Metabolite Analysis

-

Objective: To identify and quantify metamizole metabolites in biological matrices.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[11][18]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Sample Preparation (from plasma):

Synthesis of Metamizole Sodium

The synthesis of metamizole sodium is a multi-step process that typically starts from 4-aminoantipyrine.

Workflow for the Synthesis of Metamizole Sodium

Caption: A simplified workflow for the synthesis of metamizole sodium.

Detailed Synthesis Steps:

A common synthetic route involves the reaction of 4-methylaminoantipyrine (4-MAA) with formaldehyde and sodium bisulfite.[22] The synthesis of the precursor 4-MAA can be achieved from 4-aminoantipyrine. One method involves the reaction of 4-aminoantipyrine with benzaldehyde, followed by reduction and subsequent methylation.[23] A more direct approach for the final step is the Mannich-type reaction where 4-MAA is reacted with formaldehyde and sodium bisulfite in an aqueous medium.[22]

Pharmacological Properties

Metamizole exerts its therapeutic effects through a complex and multifaceted mechanism of action that is not yet fully elucidated. It is known to act on both central and peripheral pathways.

Mechanism of Action

The primary mechanisms of action of metamizole and its active metabolites include:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Metamizole and its metabolites inhibit COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[10] This inhibition is thought to be a key contributor to its analgesic and antipyretic effects. Some evidence suggests a preferential inhibition of COX-3, a splice variant of COX-1 found predominantly in the central nervous system.[8]

-

Activation of the Endocannabinoid System: The metabolites of metamizole can be conjugated with arachidonic acid in the brain to form compounds that can bind to and activate cannabinoid receptors (CB1).[5][24]

-

Interaction with the Opioid System: Metamizole appears to activate endogenous opioid pathways, although it does not directly bind to opioid receptors.[25][26] This may involve the stimulation of the release of endogenous opioid peptides.

-

Modulation of TRP Channels: The active metabolites 4-MAA and 4-AA have been shown to activate and sensitize transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) channels.[27]

Signaling Pathways Involved in Metamizole's Analgesic Action

Caption: Overview of metamizole's metabolism and proposed mechanisms of action.

Pharmacodynamics

The pharmacodynamic effects of metamizole are primarily attributable to its active metabolites.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

-

Objective: To determine the IC₅₀ values of metamizole or its metabolites for COX-1 and COX-2.

-

Principle: The assay measures the fluorescence generated from the oxidation of a probe by prostaglandin G₂, the intermediate product of the COX reaction.

-

Materials:

-

COX-1 or COX-2 enzyme (human recombinant)

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Test compound (metamizole or metabolite) and inhibitor control (e.g., Celecoxib for COX-2)

-

96-well white opaque plate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare solutions of the test inhibitor at various concentrations.

-

In a 96-well plate, add the COX assay buffer, test inhibitor (or control), COX cofactor, and COX probe.

-

Add the COX-1 or COX-2 enzyme to initiate the reaction.

-

Incubate for a short period at room temperature.

-

Add arachidonic acid to all wells to start the reaction.

-

Immediately measure the fluorescence kinetically (e.g., for 5-10 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[4][15][28]

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Quantitative Pharmacodynamic Data

| Parameter | Enzyme/Cell Type | Value | Reference(s) |

| IC₅₀ (COX-1) | Purified enzyme | ~150 µg/ml | [10] |

| Intact human platelets | 486 ± 56 µg/ml | [10] | |

| IC₅₀ (COX-2) | Purified enzyme | ~150 µg/ml | [10] |

| LPS-activated human leukocytes | 21 ± 2.9 µg/ml | [10] |

Pharmacokinetics

Metamizole is rapidly hydrolyzed to 4-MAA in the stomach and intestines prior to absorption. Therefore, metamizole itself is generally not detected in the plasma after oral administration. 4-MAA is then metabolized in the liver to 4-aminoantipyrine (4-AA), 4-formylaminoantipyrine (4-FAA), and 4-acetylaminoantipyrine (4-AAA).[4][29]

Pharmacokinetic Parameters of Metamizole Metabolites in Humans (Oral Administration)

| Parameter | 4-MAA | 4-AA | 4-FAA | 4-AAA | Reference(s) |

| Cmax (mg/L) | Varies with dose (linear increase) | Varies with dose | Varies with dose | Varies with dose | [1][29] |

| Tmax (h) | 1.4 - 2.0 | ~4 | - | - | [29] |

| t½ (h) | 2.5 - 3.5 | 4 - 5.5 | ~10 | ~11 | [29] |

| AUC (µg·h/mL) | Not proportional to dose at higher doses | Not proportional to dose at higher doses | Not proportional to dose at higher doses | Roughly proportional to dose | [1] |

| Plasma Protein Binding (%) | 57.6 | 47.9 | 17.8 | 14.2 | [29] |

| Renal Excretion | Major route for all metabolites | Major route for all metabolites | Major route for all metabolites | Major route for all metabolites | [8] |

Metabolism of Metamizole

References

- 1. Pharmacokinetics of metamizol metabolites in healthy subjects after a single oral dose of metamizol sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 3. Exploring the activation pathway and Gi-coupling specificity of the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. mdpi.com [mdpi.com]

- 6. Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 13. shimadzu.com [shimadzu.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. sc.edu [sc.edu]

- 18. Rapid method for the determination of metamizole residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Differential Activation and Trafficking of Mu-opioid Receptors in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. japsonline.com [japsonline.com]

- 27. scispace.com [scispace.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Receptor Binding Affinity of Triacetonamine-p-toluenesulfonate and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the current understanding of triacetonamine-p-toluenesulfonate and its related compounds in the context of receptor binding affinity. Due to a lack of publicly available quantitative binding data for triacetonamine-p-toluenesulfonate, this guide offers a detailed, hypothetical experimental framework for determining such affinities, alongside a review of the known biological activities of related molecules.

Introduction

Triacetonamine, chemically known as 2,2,6,6-tetramethyl-4-piperidone (TAA), is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals.[1][2][3][4][5] Its p-toluenesulfonate salt is primarily used to improve handling and stability. The core piperidine scaffold of triacetonamine is a key structural motif in numerous drug classes, suggesting the potential for its derivatives to interact with various biological receptors.[1] While extensive research has been conducted on the synthesis and application of triacetonamine derivatives, direct studies on the receptor binding affinity of the parent compound, especially its p-toluenesulfonate salt, are not readily found in published literature.

Derivatives of triacetonamine have been investigated for a wide array of biological activities, including antiviral, antibacterial, anti-inflammatory, and even potential treatments for Alzheimer's disease.[3][6] Furthermore, triacetonamine hydrochloride has been identified as a centrally acting depressant, indicating possible interactions with receptors in the central nervous system.[7] Some derivatives have been assessed for sigma-1 (σ1) receptor affinity, though with no measurable binding in certain cases.[8] One commercial supplier has associated triacetonamine with nicotinic acetylcholine receptors (nAChR), although supporting data is not provided.[]

Given the therapeutic potential of its derivatives, understanding the receptor binding profile of triacetonamine-p-toluenesulfonate is a critical step in elucidating its mechanism of action and guiding future drug discovery efforts. This guide provides a foundational framework for researchers to systematically investigate these interactions.

Quantitative Data on Receptor Binding Affinity

A thorough review of scientific literature and databases reveals a notable absence of specific quantitative data (e.g., Kᵢ, Kₑ, or IC₅₀ values) for the binding of triacetonamine-p-toluenesulfonate to any specific receptor. The following table summarizes the qualitative observations and inferred potential targets from existing research on triacetonamine and its close derivatives.

| Compound/Derivative | Receptor/Target Class (Inferred or Tested) | Observed or Suggested Activity | Quantitative Data |

| Triacetonamine Hydrochloride | Central Nervous System | Centrally acting depressant[7] | Not Available |

| 2,2,6,6-tetramethylpiperidine derivatives | Sigma-1 (σ1) Receptor | No measurable affinity for some tested derivatives[8] | Not Available |

| Triacetonamine | Nicotinic Acetylcholine Receptor (nAChR) | Suggested target by a commercial supplier[] | Not Available |

| 4-amino-TEMPO | Not Specified | Neuroprotective and antineoplastic agent[10] | Not Available |

Hypothetical Experimental Protocols for Determining Receptor Binding Affinity

To address the current knowledge gap, a detailed experimental workflow for determining the receptor binding affinity of triacetonamine-p-toluenesulfonate is proposed. The following protocols are standard methodologies in pharmacology and drug discovery.

Radioligand Binding Assay

This is a common technique to study the interaction of a ligand with a receptor.

Objective: To determine if triacetonamine-p-toluenesulfonate binds to a specific receptor of interest and to quantify its binding affinity.

Materials:

-

Triacetonamine-p-toluenesulfonate

-

Cell membranes or tissue homogenates expressing the target receptor

-

A radiolabeled ligand known to bind to the target receptor (e.g., ³H-labeled antagonist)

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

Non-specific binding control (a high concentration of an unlabeled ligand)

-

Glass fiber filters

-

Scintillation cocktail and a scintillation counter

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest or from tissues known to have high receptor density.

-

Assay Setup: In a 96-well plate, add a constant amount of cell membranes, the radiolabeled ligand at a concentration near its Kₑ value, and varying concentrations of triacetonamine-p-toluenesulfonate.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the triacetonamine-p-toluenesulfonate concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure real-time biomolecular interactions.

Objective: To determine the kinetics (association and dissociation rates) and affinity of triacetonamine-p-toluenesulfonate binding to a purified receptor.

Materials:

-

Triacetonamine-p-toluenesulfonate

-

Purified target receptor protein

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Immobilization buffers (e.g., acetate buffer pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl pH 2.5)

Methodology:

-

Receptor Immobilization: Covalently immobilize the purified receptor onto the surface of a sensor chip using amine coupling chemistry.

-

Binding Analysis: Inject a series of concentrations of triacetonamine-p-toluenesulfonate over the sensor chip surface. The binding of the analyte to the immobilized receptor causes a change in the refractive index, which is measured in real-time as a response unit (RU).

-

Dissociation Phase: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

-

Regeneration: Inject a regeneration solution to remove any remaining bound analyte from the receptor surface, preparing it for the next cycle.

-

Data Analysis: Analyze the sensorgrams (plots of RU versus time) to determine the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (Kₑ), a measure of affinity, is calculated as kₑ/kₐ.

Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay.

Generic Inhibitory Signaling Pathway

Given that triacetonamine hydrochloride is a central depressant, a hypothetical interaction with an inhibitory neurotransmitter receptor (e.g., GABAₐ receptor) could be investigated. The following diagram illustrates a generic inhibitory signaling pathway.

Caption: A generic inhibitory signaling pathway.

Conclusion

While triacetonamine-p-toluenesulfonate is a valuable chemical intermediate, its direct interactions with biological receptors remain largely unexplored. The piperidine core and the observed biological activities of its derivatives strongly suggest the potential for receptor-mediated effects. The lack of quantitative binding data highlights a significant opportunity for research in this area. The experimental protocols and workflows detailed in this guide provide a robust framework for scientists to systematically investigate the receptor binding affinity of triacetonamine-p-toluenesulfonate, thereby paving the way for a deeper understanding of its pharmacological properties and the potential development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. unisunchem.com [unisunchem.com]

- 4. Triacetonamine - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. africaresearchconnects.com [africaresearchconnects.com]

- 7. Triacetonamine hydrochloride | Central depressant compound | TargetMol [targetmol.com]

- 8. ricerca.uniba.it [ricerca.uniba.it]

- 10. 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl | C9H19N2O | CID 550942 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of Tempalgin's Active Ingredients

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tempalgin is a combination drug product recognized for its potent analgesic and anxiolytic properties. Its efficacy stems from the synergistic action of its two active pharmaceutical ingredients: Metamizole Sodium and Triacetonamine-4-toluenesulfonate. Metamizole, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class, provides strong analgesic and antipyretic effects.[1] Triacetonamine-4-toluenesulfonate, also known as Tempidone, contributes a distinct anxiolytic, or sedative, effect that helps to alleviate the emotional and stress-related components of pain.

This technical guide provides a comprehensive overview of the in vitro characterization of these two active ingredients. It details their mechanisms of action as understood through cellular and biochemical assays, presents quantitative data from key experiments, outlines detailed experimental protocols for reproducibility, and visualizes the complex biological processes involved. This document is intended to serve as a core resource for researchers and professionals in pharmacology and drug development.

Metamizole Sodium: The Analgesic Component

Metamizole (also known as Dipyrone) is a pro-drug that is rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[1][2] 4-MAA is further metabolized to another active compound, 4-aminoantipyrine (4-AA).[1][3][4] The analgesic effects of Metamizole are primarily attributed to these metabolites.[2][4]

Mechanism of Action: A Multi-Target Approach

The primary mechanism of action for Metamizole's metabolites is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[1][5] Unlike many traditional NSAIDs, Metamizole's action is complex, involving preferential inhibition of COX-2 in intact cells and potential modulation of the endogenous cannabinoid and opioid systems.[5][6]

-

Cyclooxygenase (COX) Inhibition: In vitro studies have demonstrated that Metamizole inhibits both COX-1 and COX-2 isoforms. However, in intact cell systems, it shows a marked preference for inhibiting COX-2, which may contribute to its strong analgesic effects with a potentially more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[5]

-

Endocannabinoid System Interaction: Research suggests that the metabolites of Metamizole may indirectly activate the cannabinoid system. The active metabolites can be conjugated to arachidonic acid in the brain, forming compounds that can bind to cannabinoid receptors (CB1), contributing to its analgesic effects.[6][7]

-

Opioid System Modulation: There is also evidence to suggest that Metamizole may interact with the endogenous opioid system, potentially by increasing the levels of natural pain-relieving peptides like beta-endorphins, which would amplify its overall analgesic effect.

Data Presentation: Quantitative In Vitro Data

The following table summarizes the 50% inhibitory concentrations (IC50) of Metamizole against COX-1 and COX-2 from various in vitro experimental setups.

| Compound | Target | Assay System | IC50 Value (µg/mL) |

| Metamizole | Purified COX-1 | Enzyme Assay | ~150 |

| Metamizole | Purified COX-2 | Enzyme Assay | ~150 |

| Metamizole | COX-1 | Intact Human Platelets | 486 ± 56 |

| Metamizole | COX-1 | Intact Bovine Aortic Endothelial Cells | 1730 ± 150 |

| Metamizole | COX-2 | LPS-activated Murine Macrophages | 12 ± 1.8 |

| Metamizole | COX-2 | LPS-activated Primary Human Leukocytes | 21 ± 2.9 |

Data sourced from Pierre et al. (2003).[5]

Signaling Pathway Visualization

The diagram below illustrates the arachidonic acid cascade and the inhibitory action of Metamizole's active metabolites on COX enzymes, which prevents the synthesis of prostaglandins.

References

- 1. Pharmacology and relevant drug interactions of metamizole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo characterization of domperidone-loaded fast dissolving buccal films - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Proposed HPLC Method for the Simultaneous Quantification of Metamizole and Triacetonamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metamizole is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] Triacetonamine is a chemical intermediate and a potential impurity or related substance in certain synthetic processes. The simultaneous quantification of these two compounds may be necessary for quality control during drug manufacturing and formulation development. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method as a starting point for the simultaneous determination of metamizole and triacetonamine. The described method is based on established chromatographic principles and existing methods for metamizole analysis and requires validation by the user.

Proposed Chromatographic Conditions

A reversed-phase HPLC method is proposed for the separation and quantification of metamizole and triacetonamine.

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0) |

| Gradient | Isocratic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| Detection | UV at 230 nm |

Experimental Protocols

1. Preparation of Standard Stock Solutions

-

Metamizole Stock Solution (1000 µg/mL): Accurately weigh 100 mg of metamizole reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Triacetonamine Stock Solution (1000 µg/mL): Accurately weigh 100 mg of triacetonamine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

2. Preparation of Working Standard Solutions and Calibration Curve

-

Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations across a suitable range (e.g., 1-100 µg/mL for both analytes).

-

Inject each working standard solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration for each analyte.

3. Sample Preparation

-

For drug substance analysis, accurately weigh a suitable amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

-

For drug product analysis (e.g., tablets), a suitable extraction method may be required. This could involve grinding the tablets, extracting with a suitable solvent (e.g., mobile phase), and filtering prior to injection.[3][4]

-

All sample solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system to prevent clogging of the column.[4]

Data Presentation

The following tables present example data that would be generated during method validation. Note: This is illustrative data and would need to be generated experimentally.

Table 1: System Suitability Parameters (Example Data)

| Parameter | Metamizole | Triacetonamine | Acceptance Criteria |

| Retention Time (min) | 4.5 | 6.2 | - |

| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |

| Theoretical Plates | > 2000 | > 2000 | > 2000 |

| Resolution | - | > 2.0 | > 1.5 |

Table 2: Linearity Data (Example Data)

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| Metamizole | 1 - 100 | 0.9995 |

| Triacetonamine | 1 - 100 | 0.9992 |

Table 3: Accuracy (Recovery) Data (Example Data)

| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| Metamizole | 50 | 49.8 | 99.6 |

| Triacetonamine | 50 | 50.3 | 100.6 |

Method Validation

The proposed method must be validated according to the International Council for Harmonisation (ICH) guidelines. Validation parameters should include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow Diagram

Caption: Experimental workflow for HPLC analysis.

References

Application Note and Protocol: Development of a Stability-Indicating Assay for Tempalgin Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tempalgin® is a combination analgesic formulation containing Metamizole Sodium and Triacetonamine-4-toluenesulfonate.[1][2] Metamizole sodium is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and antipyretic properties.[3][4] Triacetonamine-4-toluenesulfonate provides a mild sedative and anxiolytic effect, contributing to the overall pain relief profile of the formulation.[1] To ensure the safety, efficacy, and quality of the this compound formulation throughout its shelf life, a validated stability-indicating assay method is crucial.

This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of Metamizole Sodium and Triacetonamine-4-toluenesulfonate in the presence of their degradation products. The method is designed to comply with the International Council for Harmonisation (ICH) guidelines for stability testing.[5][6]

Postulated Degradation Pathways

A thorough understanding of the potential degradation pathways of the active pharmaceutical ingredients (APIs) is fundamental to developing a robust stability-indicating method.[7]

2.1. Metamizole Sodium

Metamizole is known to be susceptible to hydrolysis and oxidation.[2][3] The primary degradation pathway involves the hydrolysis of the methanesulfonate group to form the active metabolite 4-methylaminoantipyrine (MAA). Further degradation of MAA can lead to the formation of 4-aminoantipyrine (AA), 4-formylaminoantipyrine (FAA), and 4-acetylaminoantipyrine (AAA).[2]

2.2. Triacetonamine-4-toluenesulfonate

-

Hydrolysis: The tosylate salt may dissociate in solution. The p-toluenesulfonic acid moiety is a strong acid and is expected to be stable. Triacetonamine, a piperidone derivative, could be susceptible to hydrolysis of the piperidone ring under strong acidic or basic conditions, although it is generally considered a stable compound.[3][8]

-

Oxidation: The tertiary amine in the piperidine ring of triacetonamine could be susceptible to oxidation.[3] p-Toluenesulfonic acid can also undergo oxidative degradation.[2]

Experimental Workflow

The development of the stability-indicating assay will follow a systematic workflow, as depicted below.

Materials and Methods

4.1. Reagents and Materials

-

Metamizole Sodium reference standard

-

Triacetonamine-4-toluenesulfonate reference standard

-

This compound® tablets

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Hydrochloric acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Hydrogen peroxide (30%, AR grade)

-

Water (Milli-Q or equivalent)

4.2. Instrumentation

-

HPLC system with a photodiode array (PDA) or UV detector

-

Analytical balance

-

pH meter

-

Water bath

-

Photostability chamber

Experimental Protocols

5.1. Preparation of Standard and Sample Solutions

-

Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Metamizole Sodium and Triacetonamine-4-toluenesulfonate reference standards in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a known concentration.

-

Sample Solution: Finely powder a representative number of this compound® tablets. Accurately weigh a portion of the powder equivalent to a single tablet and dissolve it in the same solvent as the standard stock solution. Sonicate and filter the solution before analysis.

5.2. Forced Degradation Studies

Forced degradation studies will be performed on the individual APIs and the drug product to generate potential degradation products and to demonstrate the specificity of the analytical method.[9][10]

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified duration.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified duration.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified duration.

-

Thermal Degradation: Expose the solid drug product to dry heat at 105°C for a specified duration.

-

Photolytic Degradation: Expose the solid drug product and drug solution to UV and visible light in a photostability chamber as per ICH Q1B guidelines.

5.3. Chromatographic Method Development

A reverse-phase HPLC method will be developed to achieve adequate separation of the parent drugs from their degradation products.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mobile phase consisting of a buffer (e.g., ammonium formate with formic acid) and an organic modifier (e.g., acetonitrile or methanol) will be optimized.

-

Detection Wavelength: The UV spectra of the APIs will be recorded, and a suitable wavelength for the simultaneous determination of both compounds will be selected. A photodiode array detector is recommended to monitor peak purity.

-

Flow Rate and Column Temperature: These parameters will be optimized to achieve efficient separation with acceptable run times.

5.4. Method Validation

The developed analytical method will be validated according to ICH Q2(R1) guidelines, including the following parameters:[11][12]

-